

An In-depth Technical Guide on 4-Hydroxy-5-methoxy-2-pyridinecarboxylic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Hydroxy-5-methoxy-2-pyridinecarboxylic acid

Cat. No.: B184041

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

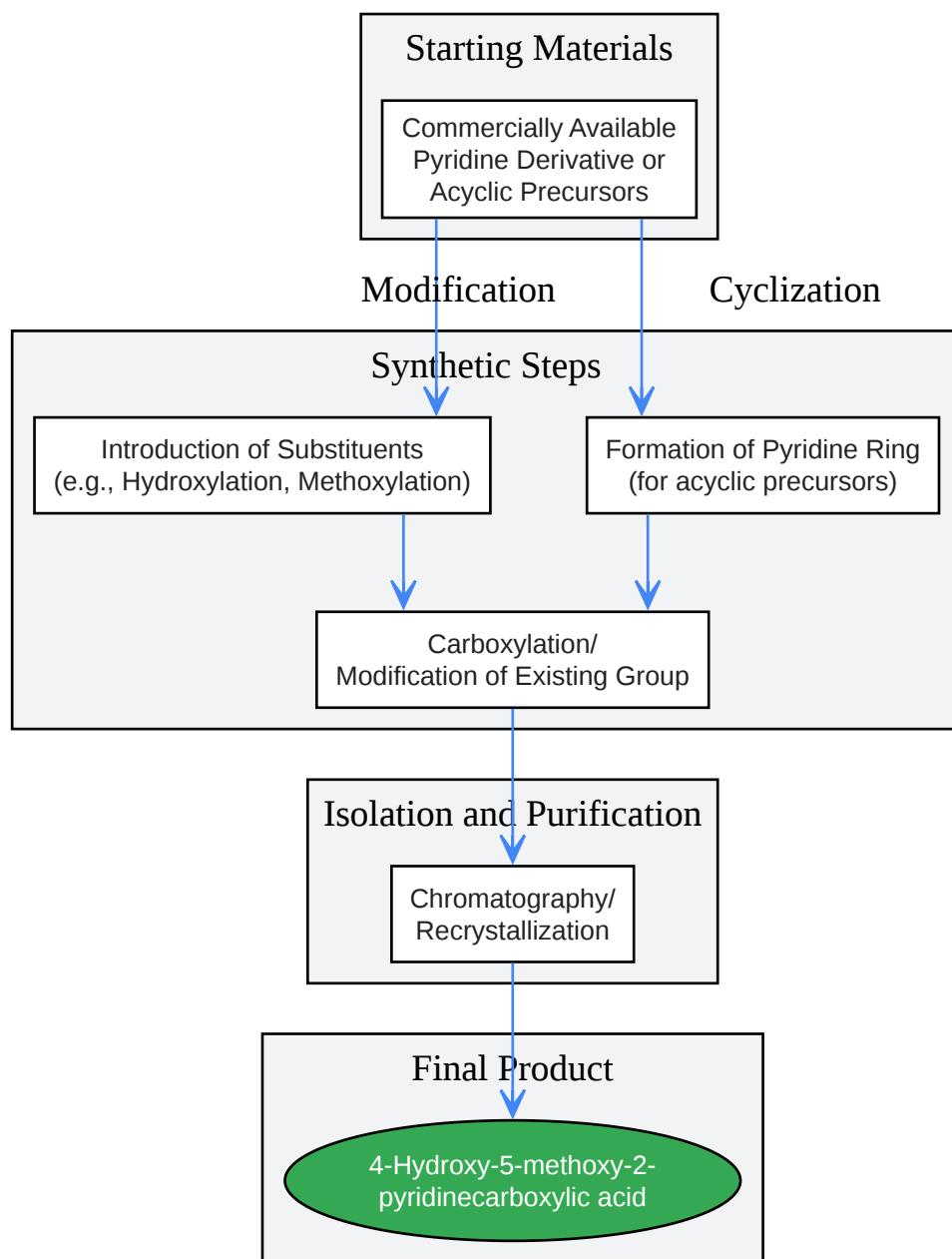
4-Hydroxy-5-methoxy-2-pyridinecarboxylic acid, also known as 4-hydroxy-5-methoxypicolinic acid, is a substituted pyridine derivative with the chemical formula $C_7H_7NO_4$. While this compound is commercially available and its basic chemical properties are known, a comprehensive review of its discovery, specific isolation procedures from natural sources, and detailed synthetic protocols are not readily available in peer-reviewed scientific literature. This guide consolidates the available information on this compound and provides context through the synthesis of structurally related molecules.

Chemical and Physical Properties

Quantitative data for **4-Hydroxy-5-methoxy-2-pyridinecarboxylic acid** is primarily available from chemical suppliers. A summary of these properties is presented in Table 1.

Table 1: Physicochemical Properties of **4-Hydroxy-5-methoxy-2-pyridinecarboxylic Acid**

Property	Value	Source
CAS Number	51727-04-9	[1] [2]
Molecular Formula	C ₇ H ₇ NO ₄	[2]
Molar Mass	169.13 g/mol	[2]
Melting Point	251-253 °C	[2]
Boiling Point (Predicted)	531.6 ± 50.0 °C	[2]
Density (Predicted)	1.437 ± 0.06 g/cm ³	[2]


Synthesis and Isolation

A definitive seminal paper detailing the first discovery and isolation of **4-Hydroxy-5-methoxy-2-pyridinecarboxylic acid** could not be identified in the current body of scientific literature. Similarly, a specific, detailed experimental protocol for its synthesis is not publicly available.

However, the synthesis of structurally similar compounds, such as substituted pyridinecarboxylic acids, has been documented. These methods can provide a conceptual framework for a potential synthetic route to **4-Hydroxy-5-methoxy-2-pyridinecarboxylic acid**.

Hypothetical Synthetic Workflow

A potential synthetic approach could involve the construction of the pyridine ring with the desired substituents or the modification of a pre-existing pyridine scaffold. The following diagram illustrates a generalized logical workflow for the synthesis of a substituted pyridinecarboxylic acid, based on common organic chemistry principles.

[Click to download full resolution via product page](#)

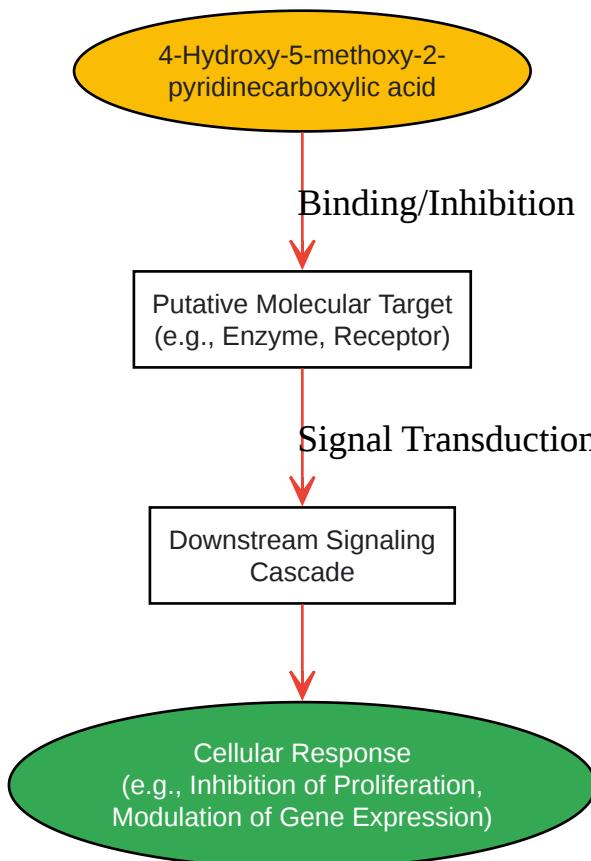
A generalized workflow for the synthesis of a substituted pyridinecarboxylic acid.

Experimental Protocols for Related Compounds

While a specific protocol for the target molecule is unavailable, a patent for the preparation of 4-alkoxy-3-hydroxypicolinic acids (a structural isomer) provides a detailed experimental procedure that may be adapted by a skilled synthetic chemist.

Example Protocol: Synthesis of 3-Hydroxy-4-methoxypicolinic Acid (a structural isomer)

This process involves multiple steps, including the hydrolysis of a nitrile precursor.


- Step 1: Hydrolysis of 3-Hydroxy-4-methoxypicolinonitrile. A 1 L, 3-neck round bottom flask is charged with 125 grams of KOH (1952 mmol, 88% assay) and 400 grams of water. The solution is mixed until the KOH dissolves. 3-Hydroxy-4-methoxypicolinonitrile (50 g, 334 mmol) is then added. The reaction is heated to 90°C and monitored by NMR analysis for completion (approximately 12 hours).
- Step 2: Isolation of the Product. After cooling to ambient temperature, 12N HCl is added until the pH is 2-3, causing the product to precipitate. The solids are collected by filtration and washed with 10 mL of methanol and then 10 mL of MTBE. The product is dried overnight and then in a vacuum oven at 60°C.

Disclaimer: This protocol is for a structural isomer and would require significant modification and optimization for the synthesis of **4-Hydroxy-5-methoxy-2-pyridinecarboxylic acid**.

Biological Activity and Signaling Pathways

There is currently no specific information in the scientific literature regarding the biological activity or associated signaling pathways of **4-Hydroxy-5-methoxy-2-pyridinecarboxylic acid**. Research into the biological effects of this particular molecule appears to be an unexplored area.

For context, substituted pyridinecarboxylic acids are a class of compounds with diverse biological activities. For example, certain derivatives have been investigated as inhibitors of various enzymes. Should **4-Hydroxy-5-methoxy-2-pyridinecarboxylic acid** be identified as a bioactive molecule, a hypothetical signaling pathway it might modulate is depicted below.

[Click to download full resolution via product page](#)

A hypothetical signaling pathway for a bioactive pyridinecarboxylic acid derivative.

Conclusion

4-Hydroxy-5-methoxy-2-pyridinecarboxylic acid is a known chemical entity with established basic physical properties. However, there is a notable absence of detailed scientific literature concerning its discovery, isolation from natural sources, and specific synthetic procedures. Furthermore, its biological activity remains uncharacterized. The information provided in this guide, particularly the synthetic methods for related compounds, may serve as a valuable starting point for researchers interested in the synthesis and potential pharmacological evaluation of this molecule. Future research is warranted to elucidate the synthetic pathways to this compound and to explore its potential biological functions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-hydroxy-5-methoxy-2-pyridinecarboxylic acid CAS#: 51727-04-9 [m.chemicalbook.com]
- 2. chembk.com [chembk.com]
- To cite this document: BenchChem. [An In-depth Technical Guide on 4-Hydroxy-5-methoxy-2-pyridinecarboxylic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b184041#discovery-and-isolation-of-4-hydroxy-5-methoxy-2-pyridinecarboxylic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com